Tetramethylsebacamide

Description

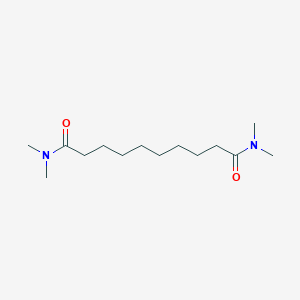

Tetramethylsebacamide (CAS RN: 13424-83-4) is a synthetic diamide compound with the molecular formula C₁₄H₂₈N₂O₂ and a molecular weight of 256.39 g/mol. Structurally, it features a central decanedioic acid (sebacic acid) backbone substituted with four methyl groups on the nitrogen atoms of the amide functionalities. Key physicochemical properties include a high melting point (256.39°C) and notable aqueous solubility (135.1 g/L at 25°C), as reported in the Handbook of Aqueous Solubility Data . These properties suggest strong intermolecular hydrogen bonding due to the amide groups, which also enhance its polarity compared to non-amide analogs.

Properties

CAS No. |

13424-83-4 |

|---|---|

Molecular Formula |

C14H28N2O2 |

Molecular Weight |

256.38 g/mol |

IUPAC Name |

N,N,N',N'-tetramethyldecanediamide |

InChI |

InChI=1S/C14H28N2O2/c1-15(2)13(17)11-9-7-5-6-8-10-12-14(18)16(3)4/h5-12H2,1-4H3 |

InChI Key |

JMUQDPZSXKUXTI-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)CCCCCCCCC(=O)N(C)C |

Canonical SMILES |

CN(C)C(=O)CCCCCCCCC(=O)N(C)C |

solubility |

38.5 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences :

- Polarity and Solubility: The amide groups in this compound confer higher polarity and water solubility compared to the ester groups in methyl tetradecanoate/tridecanoate, which are hydrophobic and typically used in lipid-based applications (e.g., biofuels, fragrances) .

- Thermal Stability : The high melting point of this compound reflects robust hydrogen bonding and crystalline packing, whereas methyl esters exhibit lower thermal stability due to weaker van der Waals interactions.

Tetramic Acids

Tetramic acids (e.g., compounds in Appendix B of Synthesis of Tetramic Acids) share a β-keto-amide structure but lack the methyl substitutions and long aliphatic chain of this compound.

| Property | This compound | Tetramic Acids |

|---|---|---|

| Biological Activity | Limited data | Antimicrobial, antifungal |

| Solubility | High aqueous solubility | Moderate (varies by substituents) |

Functional Contrast :

- Biological Relevance : Tetramic acids are studied for their bioactive properties, including antimicrobial activity, whereas this compound’s applications are more likely industrial (e.g., polymer plasticizers, surfactants) due to its structural rigidity and solubility profile .

Other Tetramethylated Amides

While direct data on analogs like tetramethyladipamide (shorter chain) are unavailable, extrapolation suggests:

- Chain Length Effects : Longer chains (e.g., sebacamide vs. adipamide) reduce crystallinity and may lower melting points.

- Solubility Trends : Increased methyl substitution generally enhances solubility in organic solvents but reduces it in water unless polar groups dominate .

Research Implications and Data Gaps

- Industrial Applications : this compound’s solubility and thermal stability make it a candidate for high-temperature polymer processing or specialty solvents.

- Biological Potential: Limited evidence exists for bioactive properties, contrasting with tetramic acids .

- Data Limitations : Discrepancies in reported boiling points (e.g., 30°C in may reflect measurement conditions) warrant further validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.